molecular formula C14H22O3 B13249402 1-(3,4-Dipropoxyphenyl)ethan-1-ol

1-(3,4-Dipropoxyphenyl)ethan-1-ol

Cat. No.: B13249402
M. Wt: 238.32 g/mol
InChI Key: ICMRBCZSCBRLPF-UHFFFAOYSA-N
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Description

1-(3,4-Dipropoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H22O3 and a molecular weight of 238.32 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethan-1-ol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the alkylation of 3,4-dihydroxybenzaldehyde with propyl bromide, followed by reduction of the resulting aldehyde to the corresponding alcohol . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process. The reduction step can be carried out using sodium borohydride in methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products:

    Oxidation: 1-(3,4-Dipropoxyphenyl)ethanone.

    Reduction: 1-(3,4-Dipropoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the substituent used.

Scientific Research Applications

1-(3,4-Dipropoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(3,4-dipropoxyphenyl)ethanol

InChI

InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3

InChI Key

ICMRBCZSCBRLPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)O)OCCC

Origin of Product

United States

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